molecular formula C6H10N2O5 B1220764 (2S)-2-amino-4-(oxaloamino)butanoic acid CAS No. 66592-71-0

(2S)-2-amino-4-(oxaloamino)butanoic acid

Cat. No. B1220764
CAS RN: 66592-71-0
M. Wt: 190.15 g/mol
InChI Key: DSBZQNMJXKJWTO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-amino-gamma-oxalylaminobutyric acid is a monocarboxylic acid amide obtained by the formal condensation of the amino group at position 4 of L-2,4-diaminobutyric acid with the carboxy group of oxalic acid. It has a role as a metabolite. It is an alpha,omega-dicarboxylic acid and a monocarboxylic acid amide. It derives from a L-2,4-diaminobutyric acid and an oxalic acid.

Scientific Research Applications

Molecular Docking and Structural Studies

  • (2S)-2-amino-4-(oxaloamino)butanoic acid derivatives have been studied for their molecular docking and vibrational properties. These compounds are identified as good candidates for nonlinear optical materials and have shown potential in inhibiting Placenta growth factor (PIGF-1), suggesting significant biological activities (Vanasundari et al., 2018).

Synthesis for NMR Applications

  • Derivatives of (2S)-2-amino-4-(oxaloamino)butanoic acid have been synthesized for sensitive applications in 19F NMR, indicating their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Structural Characterization in Pharmacology

  • This compound, also known as oxamic acid, has been structurally characterized and found to exhibit significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes (Delgado et al., 2019).

Computational Peptidology

  • Computational studies have been conducted on antifungal tripeptides incorporating (2S)-2-amino-4-(oxaloamino)butanoic acid. These studies provide insight into the reactivity descriptors of these peptides, aiding in the process of drug design (Flores-Holguín et al., 2019).

Synthesis and Characterization of Derivatives

  • Derivatives of (2S)-2-amino-4-(oxaloamino)butanoic acid have been synthesized for applications in polyamides, showing significant yields and simplified experimental operations (Yuan Shi-jun, 2007).

properties

CAS RN

66592-71-0

Product Name

(2S)-2-amino-4-(oxaloamino)butanoic acid

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

(2S)-2-amino-4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1

InChI Key

DSBZQNMJXKJWTO-VKHMYHEASA-N

Isomeric SMILES

C(CNC(=O)C(=O)O)[C@@H](C(=O)O)N

SMILES

C(CNC(=O)C(=O)O)C(C(=O)O)N

Canonical SMILES

C(CNC(=O)C(=O)O)C(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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